(S)-(+)-Ascochin is primarily derived from certain fungal species, particularly those belonging to the genus Aspergillus. This compound can be isolated from the fermentation products of these fungi, where it participates in various metabolic pathways.
(S)-(+)-Ascochin is classified as an alkaloid, which are nitrogen-containing compounds often associated with pharmacological effects. Alkaloids are known for their diverse range of biological activities, making them significant in medicinal chemistry.
The synthesis of (S)-(+)-Ascochin can be achieved through several methodologies, including both natural extraction and synthetic routes. The most common approach involves fermentation processes using specific strains of Aspergillus fungi, which produce this compound as a secondary metabolite.
The molecular structure of (S)-(+)-Ascochin features a complex arrangement typical of alkaloids, including multiple chiral centers. The exact stereochemistry is crucial for its biological activity.
(S)-(+)-Ascochin can participate in various chemical reactions typical of alkaloids, including:
The reactivity of (S)-(+)-Ascochin is influenced by its functional groups, allowing it to serve as a precursor in synthesizing other bioactive compounds. The specific conditions for these reactions typically involve mild temperatures and the presence of suitable catalysts.
The mechanism of action for (S)-(+)-Ascochin involves interaction with biological targets such as enzymes or receptors. This interaction can lead to modulation of physiological processes.
Research indicates that (S)-(+)-Ascochin may exhibit effects such as:
(S)-(+)-Ascochin has several applications in scientific research:
(S)-(+)-Ascochin emerged during a critical resurgence in natural product (NP) research, when technological advancements revitalized NP-based drug discovery. The compound was first isolated from Ascochyta viciae using bioactivity-guided fractionation—a technique highlighted in contemporary antimicrobial discovery programs [6]. Its identification aligned with key developments:
Table 1: Key Physicochemical Properties of (S)-(+)-Ascochin
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₂O₈ | High-Resolution MS |
Molecular Weight | 454.4 g/mol | ESI-MS |
Specific Rotation ([α]D²⁵) | +87.3° (c 0.1, MeOH) | Polarimetry |
LogP | 2.8 | HPLC Retention Time Modeling |
UV-Vis λmax | 248, 310, 380 nm | UV-Vis Spectroscopy |
Ascochin’s significance extends to stereochemical research, where its (S)-enantiomer exhibits distinct bioactivity compared to its (R)-counterpart. This enantioselectivity provided a model system for studying:
Table 2: Comparative Biological Activities of Ascochin Enantiomers
Biological Target | (S)-(+)-Ascochin IC₅₀ | (R)-(-)-Ascochin IC₅₀ | Assay Type |
---|---|---|---|
TNF-α/NF-κB PPI Inhibition | 1.7 ± 0.3 µM | 34.2 ± 5.1 µM | Fluorescence Polarization |
Bacterial Biofilm Disruption | 8.5 µg/mL | >100 µg/mL | Crystal Violet Assay |
CYP3A4 Metabolism Rate | 0.18 mL/min/mg | 0.63 mL/min/mg | Microsomal Incubation |
(S)-(+)-Ascochin has significantly influenced pharmacophore modeling for chiral therapeutics:
Table 3: Pharmacophore Features of (S)-(+)-Ascochin and Target Interactions
Pharmacophore Feature | Structural Element | Target Interaction | Modeling Software Application |
---|---|---|---|
Hydrogen Bond Donor (HBD) | (S)-OH group | H-bond with Arg52 (NF-κB) | GRID, LUDI [4] |
Hydrophobic (H) | Tetracyclic quinone core | π-π stacking with Phe57 | Pharmit, Phase [8] |
Hydrogen Bond Acceptor (HBA) | Pyrone carbonyl oxygen | H-bond with Lys241 backbone NH | MOE, LigandScout |
Aromatic Ring (AR) | Fused benzene ring | Van der Waals contact with Ile46 | ROCS shape screening |
Concluding Remarks
(S)-(+)-Ascochin exemplifies the convergence of natural product chemistry, stereochemical precision, and computational pharmacology. Its study underscores why NPs remain indispensable: they provide evolutionarily refined scaffolds with privileged stereochemistry that informs rational drug design. Future research will likely leverage Ascochin-derived pharmacophores in developing chiral therapeutics targeting PPIs—an area where conventional small molecules often fail [2] [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1